molecular formula C8H8Cl2OS B8082637 Ethanol,2-[(2,4-dichlorophenyl)thio]-

Ethanol,2-[(2,4-dichlorophenyl)thio]-

Cat. No.: B8082637
M. Wt: 223.12 g/mol
InChI Key: CQZCUBFKFVAOOW-UHFFFAOYSA-N
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Description

Ethanol,2-[(2,4-dichlorophenyl)thio]- is an organic compound characterized by the presence of both chloro and sulfanyl groups attached to an ethanolic backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol,2-[(2,4-dichlorophenyl)thio]- typically involves the reaction of 4-chlorothiophenol with epichlorohydrin under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the epoxide ring of epichlorohydrin, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of Ethanol,2-[(2,4-dichlorophenyl)thio]- can be achieved through a continuous flow process. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethanol,2-[(2,4-dichlorophenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanol,2-[(2,4-dichlorophenyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol,2-[(2,4-dichlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer effects, where it disrupts essential biological processes in target cells.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorothiophenol: Shares the sulfanyl group but lacks the ethanolic backbone.

    Epichlorohydrin: Contains the epoxide ring but lacks the sulfanyl group.

    2-Chloroethanol: Contains the chloro and ethanolic groups but lacks the sulfanyl group.

Uniqueness

Ethanol,2-[(2,4-dichlorophenyl)thio]- is unique due to the combination of chloro, sulfanyl, and ethanolic groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

2-chloro-1-(4-chlorophenyl)sulfanylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-5-8(11)12-7-3-1-6(10)2-4-7/h1-4,8,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZCUBFKFVAOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(CCl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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